(3R,4S)-3,4-dihydroxyoxolan-2-one

説明

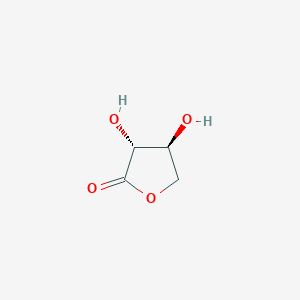

L-threonolactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4S-diastereomer). It has a role as a metabolite. It is a butan-4-olide and a diol. It is an enantiomer of a D-threonolactone.

Threonolactone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Threonolactone is very soluble (in water) and a very weakly acidic compound (based on its pKa).

作用機序

Target of Action

L-Threonolactone, also known as L-Threonic acid-1,4-lactone or (3R,4S)-3,4-dihydroxyoxolan-2-one, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that progress slowly but can be resistant to treatment, making them a significant target for antitumor activity.

Mode of Action

The compound interacts with its targets primarily through the inhibition of DNA synthesis and the induction of apoptosis . This means that L-Threonolactone interferes with the replication of cancer cells, preventing their proliferation, and triggers programmed cell death, reducing the number of cancer cells.

Biochemical Pathways

L-Threonolactone affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the normal cell cycle, preventing the cancer cells from dividing and multiplying. By inducing apoptosis, it triggers the self-destruction of the cancer cells, reducing their number. The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The result of L-Threonolactone’s action is broad antitumor activity against indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, it can effectively reduce the number of cancer cells and slow the progression of the disease.

生化学分析

Biochemical Properties

L-Threonolactone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The anticancer mechanisms of L-Threonolactone rely on the inhibition of DNA synthesis and the induction of apoptosis

Cellular Effects

It is known to have antitumor activity, suggesting it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of L-Threonolactone involves its role as a purine nucleoside analog. It exerts its effects at the molecular level through the inhibition of DNA synthesis and the induction of apoptosis

Metabolic Pathways

It is known to be a purine nucleoside analog, suggesting it may play a role in purine metabolism

生物活性

(3R,4S)-3,4-dihydroxyoxolan-2-one is a compound with notable biological activities due to its structural characteristics. This compound is a sugar derivative that plays a significant role in various biochemical pathways, particularly in carbohydrate metabolism and potential therapeutic applications. The presence of hydroxyl groups in its structure enhances its reactivity and interaction with biological molecules.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

This compound features a five-membered lactone ring with two hydroxyl groups at the 3 and 4 positions. This configuration contributes to its unique properties and biological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The multiple hydroxyl groups suggest potential antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Role in Metabolism : As a derivative of L-gulonic acid, this compound is involved in the biosynthesis of Vitamin C. This connection highlights its importance in metabolic pathways related to nutrient synthesis and health.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that compounds with similar structures to this compound exhibited significant antioxidant effects. The presence of hydroxyl groups was crucial for scavenging free radicals and protecting cells from oxidative damage .

- Antimicrobial Studies : In vitro tests showed that this compound had inhibitory effects against various bacterial strains. These findings suggest that the compound could be developed into a natural antimicrobial agent.

- Metabolic Pathway Involvement : Research has established that this compound plays a role in the enzymatic pathways leading to Vitamin C production. Its structural analogs have been used to study enzyme activity and regulation within these pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| L-galactono-1,4-lactone | Galactonolactone | Similar lactone structure; involved in carbohydrate metabolism |

| (3R,4R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | Isomeric form | Different stereochemistry; may exhibit different biological properties |

| (3R,4S)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | Dihydroxyoxolan | Unique substituents enhance reactivity and biological activity |

科学的研究の応用

Antimicrobial Activity

Research indicates that (3R,4S)-3,4-dihydroxyoxolan-2-one may exhibit antimicrobial properties. Its structural similarities to other biologically active compounds suggest it could interact with various biological macromolecules, potentially serving as an antimicrobial agent or enzyme inhibitor .

Metabolic Pathways

The compound is involved in carbohydrate metabolism and can be converted to erythronic acid. This conversion suggests potential therapeutic applications in metabolic disorders, where modulation of metabolic pathways is critical.

Enzyme Inhibition

Due to its structural characteristics, this compound may act as a substrate or inhibitor in enzymatic reactions. This property opens avenues for research into its use in drug development targeting specific enzymes involved in disease processes.

Chiral Building Block

This compound serves as a valuable chiral building block in organic synthesis. Its unique stereochemistry allows for the targeted synthesis of chiral compounds, which are essential in pharmaceutical applications .

Synthesis of Complex Molecules

The compound can be utilized to synthesize more complex molecules through various chemical reactions. Its functional groups enable it to participate in reactions such as glycosylation and esterification, making it versatile for creating complex carbohydrates and other biologically relevant molecules.

Carbohydrate Metabolism Studies

Research has explored the role of this compound in carbohydrate metabolism. Given its structural resemblance to carbohydrate units, it may provide insights into glycosylation processes and the development of carbohydrate-based drugs.

Case Studies and Research Findings

- Antimicrobial Research : Studies have indicated that cyclic dihydrofuranone derivatives exhibit biological activities that warrant further investigation into their potential as antimicrobial agents.

- Enzyme Interaction Studies : Investigations into the interactions of this compound with various enzymes have shown promise for developing new inhibitors targeting specific metabolic pathways .

- Synthetic Chemistry Applications : The compound has been successfully used in laboratory settings as a precursor for synthesizing complex carbohydrates and other derivatives critical for pharmaceutical research.

化学反応の分析

Hydrolysis and Ring-Opening Reactions

The lactone ring undergoes hydrolysis under acidic or basic conditions to yield linear derivatives:

Hydrolysis kinetics depend on pH and temperature, with faster rates observed under alkaline conditions due to nucleophilic attack by hydroxide ions.

Protection of Hydroxyl Groups

The hydroxyl groups at C-3 and C-4 are frequently protected to enable selective functionalization. Common methods include:

Protected derivatives are intermediates in synthesizing chiral pyrrolidines and glycosides .

Oxidation Reactions

Controlled oxidation targets specific hydroxyl groups:

Oxidation studies highlight the compound's utility in generating ketone intermediates for further derivatization .

Esterification and Acylation

The hydroxyl groups form esters with acylating agents:

| Reagent | Product | Yield | Application |

|---|---|---|---|

| Acetic anhydride | 3,4-diacetyl-L-threonolactone | 85% | Enhances lipophilicity for drug delivery |

| Palmitoyl chloride | 3,4-dipalmitoyl ester | 72% | Used in surfactant synthesis |

Ester derivatives exhibit improved stability and altered pharmacokinetic properties .

Glycosylation and Phosphorylation

The compound participates in glycosidic bond formation and phosphorylation:

| Reaction Type | Conditions | Product |

|---|---|---|

| Glycosylation | Koenigs-Knorr reaction | β-linked glycosides (e.g., with glucose) |

| Phosphorylation | POCl₃, pyridine | 3-phosphate-L-threonolactone |

These modifications are critical in designing nucleoside analogs and enzyme inhibitors .

Comparison with Stereoisomers

Reactivity varies significantly with stereochemistry:

The (3R,4S) configuration optimizes both steric and electronic factors for nucleophilic reactions .

特性

IUPAC Name |

(3R,4S)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369232 | |

| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21730-93-8 | |

| Record name | (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21730-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。